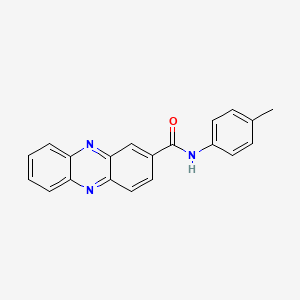![molecular formula C18H27NO6 B5031840 4-[4-(2-Ethylphenoxy)butyl]morpholine;oxalic acid](/img/structure/B5031840.png)
4-[4-(2-Ethylphenoxy)butyl]morpholine;oxalic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-(2-Ethylphenoxy)butyl]morpholine;oxalic acid is a chemical compound that combines a morpholine ring with a butyl chain substituted with an ethylphenoxy group The oxalic acid component forms a salt with the morpholine derivative, enhancing its solubility and stability
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2-Ethylphenoxy)butyl]morpholine typically involves the following steps:
Preparation of 2-Ethylphenol: This can be synthesized through the alkylation of phenol with ethyl bromide in the presence of a base such as potassium carbonate.
Formation of 2-Ethylphenoxybutyl Bromide: 2-Ethylphenol is reacted with 1,4-dibromobutane under basic conditions to form 2-ethylphenoxybutyl bromide.
Nucleophilic Substitution: The 2-ethylphenoxybutyl bromide is then reacted with morpholine in the presence of a base to form 4-[4-(2-Ethylphenoxy)butyl]morpholine.
Formation of the Oxalate Salt: Finally, the morpholine derivative is reacted with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors, automated systems for reagent addition, and advanced purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
4-[4-(2-Ethylphenoxy)butyl]morpholine can undergo various chemical reactions, including:
Oxidation: The ethyl group can be oxidized to form a carboxylic acid.
Reduction: The phenoxy group can be reduced to a phenol.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst can be used for the reduction of the phenoxy group.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: 4-[4-(2-Carboxyphenoxy)butyl]morpholine.
Reduction: 4-[4-(2-Ethylphenol)butyl]morpholine.
Substitution: Various substituted morpholine derivatives depending on the nucleophile used.
科学的研究の応用
4-[4-(2-Ethylphenoxy)butyl]morpholine;oxalic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes due to its structural similarity to biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 4-[4-(2-Ethylphenoxy)butyl]morpholine;oxalic acid involves its interaction with specific molecular targets. The morpholine ring can interact with enzymes or receptors, potentially inhibiting or activating their function. The ethylphenoxy group can enhance the compound’s binding affinity and specificity for its targets. The oxalic acid component can influence the compound’s solubility and stability, affecting its bioavailability and efficacy.
類似化合物との比較
Similar Compounds
4-[4-(2-Phenoxy)butyl]morpholine: Lacks the ethyl group, which may affect its binding affinity and specificity.
4-[4-(2-Methoxyphenoxy)butyl]morpholine: Contains a methoxy group instead of an ethyl group, which can influence its chemical reactivity and biological activity.
4-[4-(2-Chlorophenoxy)butyl]morpholine:
Uniqueness
4-[4-(2-Ethylphenoxy)butyl]morpholine;oxalic acid is unique due to the presence of the ethyl group, which can enhance its binding affinity and specificity for molecular targets. The combination of the morpholine ring and the ethylphenoxy group provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications.
特性
IUPAC Name |
4-[4-(2-ethylphenoxy)butyl]morpholine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2.C2H2O4/c1-2-15-7-3-4-8-16(15)19-12-6-5-9-17-10-13-18-14-11-17;3-1(4)2(5)6/h3-4,7-8H,2,5-6,9-14H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCBAESVZEZSPJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OCCCCN2CCOCC2.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-bromo-N-[(2,6-dimethylphenyl)carbamothioyl]-4-methylbenzamide](/img/structure/B5031758.png)
![[(2S)-4-methyl-2-phenylpiperazin-1-yl]-[2-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]-1,3-oxazol-4-yl]methanone](/img/structure/B5031768.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B5031782.png)
![n,n'-Bis[4-(diethylamino)phenyl]terephthaldiamide](/img/structure/B5031787.png)


![5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-N-[2-(1H-pyrazol-1-yl)ethyl]-2-pyridinamine](/img/structure/B5031807.png)

![N-{3-[(4-Ethoxyphenyl)carbamoyl]-4H,5H,6H-cyclopenta[B]thiophen-2-YL}pyridine-4-carboxamide](/img/structure/B5031818.png)
![1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)-4-piperidinecarboxamide](/img/structure/B5031824.png)

![2-cyclohexa-1,3-dien-1-yl-1-oxido-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazin-4-ium 4-oxide](/img/structure/B5031834.png)
![2-[3-acetyl-4-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-5-oxo-2H-pyrrol-1-yl]acetic acid](/img/structure/B5031848.png)
